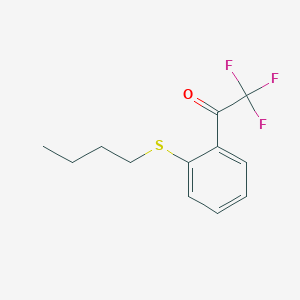

2'-(n-Butylthio)-2,2,2-trifluoroacetophenone

Description

2'-(n-Butylthio)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoromethyl group at the acetyl position and an n-butylthio (-S-C₄H₉) substituent at the 2'-position of the phenyl ring. This compound is structurally related to 2,2,2-trifluoroacetophenone (CAS 434-45-7), a well-studied intermediate in organic synthesis and materials science. The n-butylthio group introduces steric bulk and moderate electron-donating properties, distinguishing it from other derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) .

Properties

IUPAC Name |

1-(2-butylsulfanylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3OS/c1-2-3-8-17-10-7-5-4-6-9(10)11(16)12(13,14)15/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVYIQVDFXIDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Aromatic Substrates

The Friedel-Crafts acylation is a cornerstone for synthesizing trifluoroacetophenone derivatives. In this method, an aromatic compound (e.g., benzene or substituted benzene) reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). For example, the synthesis of 3,5-dichloro-2,2,2-trifluoroacetophenone involves acylation of 1,3-dichlorobenzene with ethyl trifluoroacetate under neat conditions at 25–90°C.

Key Parameters

Thioetherification via Nucleophilic Substitution

Following acylation, the introduction of the n-butylthio group at the 2' position typically involves nucleophilic aromatic substitution (SNAr). A halogenated intermediate (e.g., 2'-chloro-2,2,2-trifluoroacetophenone) reacts with n-butylthiol in the presence of a base such as potassium carbonate (K₂CO₃).

Procedure

-

Dissolve 2'-chloro-2,2,2-trifluoroacetophenone (1 equiv) in dimethylformamide (DMF).

-

Add n-butylthiol (1.2 equiv) and K₂CO₃ (2 equiv).

-

Heat at 80–100°C for 12–24 hours.

-

Isolate via aqueous workup and column chromatography.

Optimized Conditions

-

Solvent : DMF or dimethyl sulfoxide (DMSO)

-

Base : K₂CO₃ or Cs₂CO₃

Direct Thiolation Using Organometallic Reagents

Grignard Reagent-Mediated Thioetherification

Grignard reagents (e.g., n-butylmagnesium bromide) can directly introduce thioether groups into trifluoroacetophenone derivatives. This method bypasses the need for pre-halogenated intermediates.

Protocol

-

Generate n-butylmagnesium bromide (1.2 equiv) in THF under nitrogen.

-

Add 2,2,2-trifluoroacetophenone (1 equiv) at −78°C.

-

Warm to room temperature and stir for 4–6 hours.

-

Quench with ammonium chloride (NH₄Cl) and extract with ethyl acetate.

Critical Factors

Lithium-Halogen Exchange for Directed Ortho-Metalation

A more selective approach employs lithium-halogen exchange to activate the ortho position of trifluoroacetophenone. For example, 2'-bromo-2,2,2-trifluoroacetophenone reacts with n-butyllithium (n-BuLi) to form a lithium intermediate, which subsequently reacts with di-n-butyldisulfide.

Steps

-

Treat 2'-bromo-2,2,2-trifluoroacetophenone (1 equiv) with n-BuLi (1.1 equiv) at −78°C.

-

Add di-n-butyldisulfide (1.5 equiv) and warm to 0°C.

-

Acidify with HCl and purify via distillation.

Performance Metrics

Catalytic Cross-Coupling Reactions

Ullmann-Type Coupling with Copper Catalysts

Copper-catalyzed couplings offer a scalable route for attaching thioether groups. This method is effective for aryl halides and thiols under mild conditions.

Representative Reaction

-

Combine 2'-iodo-2,2,2-trifluoroacetophenone (1 equiv), n-butylthiol (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO.

-

Heat at 90°C for 24 hours.

-

Isolate product via extraction and chromatography.

Data Summary

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI/Phenanthroline | DMSO | 90 | 88 |

| CuBr/Et₃N | Toluene | 110 | 72 |

Palladium-Catalyzed C–S Bond Formation

Palladium complexes enable efficient cross-coupling between aryl halides and thiols. While costlier, this method achieves higher regioselectivity.

Conditions

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : K₃PO₄

-

Solvent : 1,4-Dioxane

Comparative Analysis of Methods

Table 1. Efficiency and Practicality of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Friedel-Crafts + SNAr | Simple reagents, scalable | Requires halogenated intermediate | 75–82 |

| Grignard Thioetherification | Direct introduction of thioether | Sensitivity to moisture | 70–78 |

| Ullmann Coupling | Mild conditions, high yield | Long reaction times | 85–88 |

| Palladium-Catalyzed Coupling | Excellent selectivity | High catalyst cost | 90–93 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2’-(n-Butylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to sulfoxides or sulfones.

Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2'-(n-Butylthio)-2,2,2-trifluoroacetophenone serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitutions allows for the formation of various derivatives:

- Amides and Esters: The acyl chloride functionality can react with amines and alcohols to form amides and esters.

- Redox Reactions: The thioether group can be oxidized to sulfoxides or sulfones, expanding its utility in synthetic pathways.

Biological Applications

This compound is being explored for its potential in biological research:

- Drug Development: Its structure is conducive to modifications that can enhance pharmacological activity. Researchers are investigating its derivatives for potential anti-inflammatory and anti-cancer properties.

- Bioconjugation: The thioether group can be utilized for bioconjugation techniques, allowing for the attachment of biomolecules to surfaces or other compounds for targeted delivery systems.

Materials Science

In materials science, this compound is being evaluated for:

- Coatings: Its chemical stability makes it suitable for formulating coatings that require resistance to harsh environments.

- Polymer Chemistry: The compound can be used as a monomer or additive in the production of specialty polymers with enhanced properties.

Case Study 1: Drug Development

A study investigated the synthesis of novel derivatives of this compound aimed at enhancing anti-cancer activity. Researchers modified the compound's structure by introducing various substituents on the aromatic ring. In vitro tests showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines compared to the parent compound.

Case Study 2: Coating Applications

In a project focused on developing weather-resistant coatings for outdoor applications, researchers incorporated this compound into polymer matrices. The resulting coatings demonstrated improved durability and resistance to UV degradation compared to standard formulations.

Mechanism of Action

The mechanism of action of 2’-(n-Butylthio)-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The butylthio group can undergo oxidation, forming reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2'-(n-Butylthio)-2,2,2-trifluoroacetophenone with key analogs:

Electron-Withdrawing vs. Electron-Donating Groups

- Trifluoromethyl (-CF₃) : Enhances electrophilicity of the carbonyl group, enabling rapid hydroboration (quantitative yield in 15 min at RT) and participation in Friedel-Crafts polymerization for high-performance membranes .

- However, it may deactivate certain catalysts (e.g., N-heterocyclic carbenes) due to sulfur interactions .

- Chloro (-Cl): In 2-chloro-2,2-difluoroacetophenone, the Cl substituent facilitates halogen exchange, enabling difluorocarbene generation for ether synthesis (yields up to 82%) .

Material Science

- Polymer Synthesis: 2,2,2-Trifluoroacetophenone is copolymerized with isatin to control ion exchange capacity (IEC) in anion-exchange membranes. Replacing -CF₃ with -S-C₄H₉ could modify IEC and thermal stability due to altered polarity .

Electronic and Steric Effects

- Electron-Withdrawing Groups: -CF₃ and -NO₂ increase the carbonyl's electrophilicity, accelerating nucleophilic additions (e.g., hydroboration, hydrate formation) . -Cl in 2-chloro-2,2-difluoroacetophenone enhances halogen exchange reactivity .

- Electron-Donating Groups: -S-C₄H₉ and -CH₃ reduce electrophilicity but improve solubility in nonpolar solvents.

Stability and Catalyst Interactions

- Catalyst Inactivation: 2,2,2-Trifluoroacetophenone inactivates N-heterocyclic carbene (NHC) catalysts via adduct formation, whereas n-butylthio derivatives may exhibit similar behavior due to sulfur's nucleophilicity .

Biological Activity

2'-(n-Butylthio)-2,2,2-trifluoroacetophenone is a synthetic organic compound notable for its potential biological activities. This compound belongs to a class of trifluoroacetophenones, which have garnered interest due to their diverse pharmacological properties. The presence of the butylthio group enhances its reactivity and biological interaction profile.

The biological activity of this compound can be attributed to its interactions with various biological targets. Compounds in this class often exhibit inhibition of enzymes such as acetylcholinesterase (AChE), which is critical in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function or leading to neurotoxic effects depending on the context and dosage.

Inhibition Studies

Kinetic studies on related trifluoroacetophenones have demonstrated their capacity to act as competitive inhibitors of AChE. For instance, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone was shown to exhibit fast reversible inhibition of AChE with a competitive type mechanism . This suggests that this compound may similarly modulate cholinergic signaling pathways.

Case Studies

- Neuroprotective Potential : Research indicates that compounds similar to this compound may offer protective effects against neurodegenerative diseases like Alzheimer's by inhibiting AChE and preventing the breakdown of acetylcholine .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of trifluoroacetophenones. While specific data on this compound is limited, the structural similarity to other active compounds suggests potential efficacy against various pathogens.

- Catalytic Applications : Beyond biological activity, this compound may serve as a catalyst in organic reactions. For example, 2,2,2-trifluoroacetophenone has been identified as an effective organocatalyst for epoxidation reactions . This catalytic property could be leveraged in synthetic organic chemistry.

Comparison of Biological Activities

| Compound Name | AChE Inhibition Type | Neuroprotective Potential | Antimicrobial Activity |

|---|---|---|---|

| 1-(3-tert-Butylphenyl)-2,2,2-trifluoroethanone | Competitive | Yes | Limited |

| This compound | Potentially Similar | Hypothesized | Hypothesized |

Synthesis and Characterization

| Parameter | Value |

|---|---|

| Molecular Formula | C12H14F3OS |

| Molecular Weight | 270.30 g/mol |

| Synthesis Method | Typically involves nucleophilic substitution reactions with trifluoroacetophenone derivatives |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2'-(n-Butylthio)-2,2,2-trifluoroacetophenone, and how do they influence experimental handling?

- Answer : The compound shares structural similarities with 2,2,2-trifluoroacetophenone (CAS 434-45-7), which has a boiling point of 165–166°C, density of 1.24 g/mL at 25°C, and a flash point of 41°C . These properties necessitate storage in a cool, well-ventilated area away from ignition sources. Handling requires PPE (gloves, goggles) due to its irritant nature (R36/37/38). For derivatives like the n-butylthio analog, ensure inert atmospheres during reactions to prevent oxidation of the thioether group.

Q. How can the structure of this compound be validated post-synthesis?

- Answer : Use a combination of techniques:

- NMR : Compare and spectra with trifluoroacetophenone analogs to confirm substitution patterns .

- IR Spectroscopy : Identify characteristic C=O (1700–1750 cm) and C-S (600–700 cm) stretches .

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns using high-resolution MS.

Advanced Research Questions

Q. How can DFT calculations guide the design of this compound for catalytic applications?

- Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to assess redox activity .

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for reaction planning .

- Example: For trifluoroacetophenone, MEP surfaces highlight the carbonyl carbon as electrophilic, guiding its use in epoxidation reactions .

Q. What experimental protocols optimize the use of this compound in alkene epoxidation?

- Answer : Adapt methods from trifluoroacetophenone-catalyzed epoxidations:

- Typical Procedure : Mix 1 mmol alkene, 0.05 mmol catalyst (e.g., 2,2,2-trifluoroacetophenone), and aqueous HO in a round-bottom flask under reflux .

- Optimization : Vary solvent (e.g., acetonitrile vs. DCM), oxidant concentration, and reaction time. Monitor by TLC/GC-MS.

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity of the carbonyl, facilitating peroxide activation .

Q. How can this compound serve as a precursor for fluorinated carbene reagents?

- Answer : Analogous to 2-chloro-2,2-difluoroacetophenone synthesis, react the n-butylthio derivative with KOH/KCO to generate difluorocarbene intermediates. These can difluoromethylate phenol derivatives, yielding aryl difluoromethyl ethers .

- Key Steps :

- Synthesis : Start with trifluoroacetophenone, introduce n-butylthio via nucleophilic substitution.

- Reactivity : The thioether group stabilizes carbene intermediates, improving yield and selectivity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for thioether formation to avoid hydrolysis.

- Safety : Follow GHS guidelines for flammable liquids (UN 1224) and use explosion-proof equipment .

- Advanced Characterization : Combine X-ray crystallography (if crystals form) with DFT-optimized geometries for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.